molecular formula C9H10N2O3 B8185505 1-(4-Amino-3-nitrophenyl)propan-1-one

1-(4-Amino-3-nitrophenyl)propan-1-one

Cat. No.: B8185505
M. Wt: 194.19 g/mol
InChI Key: WJXNSSZXGGXPTE-UHFFFAOYSA-N
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Description

1-(4-Amino-3-nitrophenyl)propan-1-one is an organic compound with the molecular formula C9H10N2O3 It is characterized by the presence of both an amino group and a nitro group attached to a phenyl ring, along with a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Amino-3-nitrophenyl)propan-1-one can be synthesized through several methods. One common approach involves the nitration of 4-aminophenylpropan-1-one. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-nitrophenyl)propan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Halogenating agents or other electrophiles in the presence of a base.

Major Products Formed

    Reduction: 1-(4-Amino-3-aminophenyl)propan-1-one.

    Oxidation: 1-(4-Nitroso-3-nitrophenyl)propan-1-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-Amino-3-nitrophenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-nitrophenyl)propan-1-one depends on its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)propan-1-one: Lacks the amino group, making it less versatile in certain chemical reactions.

    1-(4-Aminophenyl)propan-1-one:

    1-(3-Nitrophenyl)propan-1-one: The position of the nitro group affects its chemical properties and reactivity.

Uniqueness

1-(4-Amino-3-nitrophenyl)propan-1-one is unique due to the presence of both amino and nitro groups on the phenyl ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-amino-3-nitrophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-2-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXNSSZXGGXPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of N-(2-nitro-4-propionylphenyl)acetamide (3.36 g, 10 mmol) in 30 mL 35% HCl was heated to reflux for 1 h and cooled. The pH was adjusted to 7 by adding aqueous ammonia under stirring. The precipitate was collected by filtration to give the desired product as a yellow solid (1.75 g, 90%).
Quantity
3.36 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

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